2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a sulfanyl group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the subsequent introduction of the sulfanyl and sulfonamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide
- **2-{[1-(2-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide stands out due to its specific substitution pattern on the tetrazole ring and the presence of both sulfanyl and sulfonamide groups
Properties
IUPAC Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-11-4-2-3-5-14(11)22-16(19-20-21-22)26-10-15(23)18-12-6-8-13(9-7-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPCFPBCWZZICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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